molecular formula C14H14FNO B3015182 3'-Ethoxy-3-fluorobiphenyl-4-amine CAS No. 1035689-60-1

3'-Ethoxy-3-fluorobiphenyl-4-amine

Cat. No. B3015182
CAS RN: 1035689-60-1
M. Wt: 231.27
InChI Key: ULFLHZVDFOHESL-UHFFFAOYSA-N
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Description

3’-Ethoxy-3-fluorobiphenyl-4-amine is an organic compound with the molecular formula C14H14FNO . It is often used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of 3’-Ethoxy-3-fluorobiphenyl-4-amine could potentially involve the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, could be used in the synthesis . Another method could involve the reaction of aldehydes or ketones with primary or secondary amines .


Molecular Structure Analysis

The molecular weight of 3’-Ethoxy-3-fluorobiphenyl-4-amine is 231.27 . Further analysis of the molecular structure would require spectroscopic methods such as NMR and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving 3’-Ethoxy-3-fluorobiphenyl-4-amine could include nucleophilic addition reactions with aldehydes or ketones . The nitrogen in the amine group could act as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’-Ethoxy-3-fluorobiphenyl-4-amine would depend on its structure. Amines typically show up in the 0.5-5.0 ppm region in 1H NMR spectra . The hydrogens on carbons directly bonded to an amine typically appear in the 2.3-3.0 ppm region . More specific properties would require experimental determination .

Scientific Research Applications

  • Synthesis and Structural Analysis : Research by Pryadeina et al. (2007) discusses the synthesis and structure of compounds related to 3'-Ethoxy-3-fluorobiphenyl-4-amine, highlighting its utility in creating new chemical entities with potential applications in various fields.

  • Autoxidation and Nucleophilic Substitutions : A study by Nakagawa & Hino (1970) explores the autoxidation and nucleophilic substitutions of related compounds, providing insights into the chemical reactivity and potential applications of this compound in synthetic chemistry.

  • Biogenic Amines and Metabolism : Research on the metabolism of biologically active amines, such as Friedhoff & Goldstein (1962), may offer indirect insights into the biological implications of compounds like this compound.

  • Electron Transport in Polymer Solar Cells : Li et al. (2014) conducted research on electron transport polymers, which could provide context for the potential application of this compound in the development of new materials for solar cells.

  • Sensing Applications : A study by Gao et al. (2016) on the development of fluorescent sensors for amine vapors could be relevant for understanding how this compound might be used in sensor technology.

  • Chemical Synthesis and Applications : The synthesis and potential applications of similar compounds are explored in studies like Fuli (2012) and Bektaş et al. (2007), which may provide insights into the versatility of this compound in pharmaceuticals and other chemical industries.

  • Liquid Crystalline Thermosets : Research by Mormann & Bröcher (1998) on liquid crystalline thermosets from diaromatic mesogenic diepoxides and aromatic diamines might suggest potential applications of this compound in the development of new materials with unique properties.

  • Fluorescent Light-Up Detection : The fluorescent light-up detection of amine vapors, as investigated by Gao et al. (2016), could be an area where this compound has potential applications, especially in environmental monitoring and safety.

Mechanism of Action

The mechanism of action for reactions involving 3’-Ethoxy-3-fluorobiphenyl-4-amine could involve nucleophilic attack by the nitrogen atom on a carbonyl carbon, followed by various rearrangements . This could lead to the formation of imines or enamines .

Safety and Hazards

Based on the safety data sheet of a similar compound, 4-Fluorophenylboronic acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3’-Ethoxy-3-fluorobiphenyl-4-amine.

Future Directions

The future directions for the use of 3’-Ethoxy-3-fluorobiphenyl-4-amine could involve its use as a building block in organic synthesis . It could be used in the synthesis of more complex molecules, potentially leading to new materials or pharmaceuticals .

properties

IUPAC Name

4-(3-ethoxyphenyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO/c1-2-17-12-5-3-4-10(8-12)11-6-7-14(16)13(15)9-11/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFLHZVDFOHESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035689-60-1
Record name 4-(3-ethoxyphenyl)-2-fluoroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound (1.34 g) was prepared from 2-fluoro-4-bromo aniline (2.5 g, 13.1 mmol) and 3-ethoxyphenylboronic acid (2.8 g, 17.0 T mmol) as a pale-yellow liquid. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): 7.38-7.20 (m, 3H), 7.10 (d, J 7.9, 1H), 7.07-7.05 (m, 1H), 6.83-6.76 (m, 2H), 5.24 (s, 2H), 4.06 (q, J 7, 2H), 1.32 (t, J 7, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-2-fluoroaniline (3.2 g, 17.05 mmol), 2M K2CO3 (24 ml, 48.00 mmol), Pd(PPh3)4 (1.2 g, 1.02 mmol) in toluene (120 ml) under nitrogen atmosphere was added dropwise a solution of the 3-ethoxyphenylboronic acid (4.25 g, 25.61 mmol) in 31 ml of MeOH. The mixture was heated to 80° C. overnight and then cooled to room temperature. Ethyl acetate was added and washed twice with a K2CO3 aqueous solution. The organic layer was washed with brine, dried over magnesium sulphate, filtered and the solvent evaporated under vacuum. The residue obtained was purified by flash chromatography eluting with Hexane/AcOEt (from 10/1 to 8/1). The solid obtained was recrystallized in hexane to yield 3.78 g of the desired compound as a white solid. Yield=72%
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

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